molecular formula C18H22N4O3 B7100431 Ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7100431
M. Wt: 342.4 g/mol
InChI Key: YMTWFFVYYHDQNM-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a hydroxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperazine and pyrimidine rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-[3-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

Uniqueness

Ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in specific hydrogen bonding interactions that are not possible with methoxy or chloro derivatives. This can lead to distinct pharmacological profiles and applications.

Properties

IUPAC Name

ethyl 2-[3-(4-hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17(24)15-10-20-18(21-12(15)2)22-9-8-19-16(11-22)13-4-6-14(23)7-5-13/h4-7,10,16,19,23H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTWFFVYYHDQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCNC(C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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